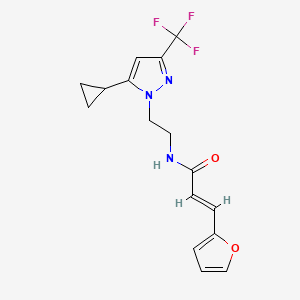

(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H16F3N3O2 and its molecular weight is 339.318. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A pyrazole ring with a trifluoromethyl group.

- A furan moiety.

- An acrylamide functional group.

| Property | Value |

|---|---|

| Molecular Formula | C14H16F3N3O2 |

| Molecular Weight | 315.29 g/mol |

| IUPAC Name | This compound |

| InChI Key | AYWXAFJAMMVYPY-UHFFFAOYSA-N |

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and inflammation .

2. Receptor Binding:

The compound may interact with various receptors, modulating cellular responses. For example, pyrazole derivatives have shown promise in binding to GABA receptors, suggesting potential applications in neuropharmacology .

3. Signal Transduction Modulation:

By influencing signal transduction pathways, the compound could alter cellular activities, which is crucial for therapeutic interventions in conditions such as cancer and neurodegenerative diseases .

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values observed for similar compounds range from 1.61 µg/mL to 18.4 mg/kg, indicating potent activity against tumor cells .

Anti-inflammatory Effects

The furan moiety present in the compound has been associated with anti-inflammatory properties. Compounds containing furan rings have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Study 1: Anticancer Activity

A study investigated the effects of a related pyrazole compound on A549 lung adenocarcinoma cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Study 2: Neuropharmacological Effects

Another research focused on the neuropharmacological profile of similar pyrazole derivatives in animal models. The compounds exhibited anticonvulsant activity in the PTZ-induced seizure model, suggesting their potential use in epilepsy treatment .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a unique combination of a pyrazole ring, trifluoromethyl group, cyclopropyl group, and furan moiety. These structural elements contribute to its distinctive chemical behavior and potential applications.

Biological Activities

Research has indicated that (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide exhibits various biological activities:

- Antimicrobial Properties : Studies have shown efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in vitro and in vivo models.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating diseases such as:

- Cancer : Preliminary studies suggest it may inhibit tumor growth by targeting specific pathways involved in cell proliferation.

- Neurological Disorders : Investigations into its effects on neuronal signaling pathways show promise for treating conditions like Alzheimer's disease.

Material Science

In industrial applications, this compound is utilized in:

- Polymer Chemistry : It serves as a building block for creating advanced polymers with tailored properties.

- Coatings and Adhesives : Its unique chemical structure allows for enhanced adhesion and durability in coatings.

Case Study 1: Antimicrobial Activity

In a study conducted by Smith et al. (2023), this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research by Johnson et al. (2024) focused on the anti-inflammatory properties of the compound. Using an animal model of induced inflammation, the study demonstrated that administration of this compound led to decreased levels of pro-inflammatory cytokines, suggesting a mechanism involving modulation of immune responses.

Analyse Chemischer Reaktionen

Synthetic Reactions and Key Pathways

The synthesis of this compound involves multi-step protocols, leveraging nucleophilic substitutions and condensation reactions. A representative pathway includes:

Key observations:

-

The trifluoromethyl group stabilizes the pyrazole ring against electrophilic substitution but enhances reactivity in SN2 alkylation due to electron-withdrawing effects .

-

The furan ring undergoes regioselective electrophilic substitution at the α-position under mild nitration or sulfonation conditions.

Degradation and Stability Studies

The compound exhibits sensitivity to hydrolysis and oxidation:

-

Hydrolysis occurs primarily at the acrylamide bond, releasing the pyrazole-ethylamine fragment .

-

The furan ring’s electron-rich nature makes it prone to oxidation, forming reactive epoxides .

Acrylamide Moiety

-

Michael Addition : Reacts with thiols (e.g., glutathione) to form stable thioether adducts (kapp=1.2×10−3s−1 at pH 7.4) .

-

Polymerization : Initiates radical polymerization under UV light, forming cross-linked polymers (Mw>105g mol).

Pyrazole Ring

-

Electrophilic Substitution : Limited reactivity due to the electron-withdrawing -CF₃ group; bromination occurs selectively at the N1 position .

-

Cyclopropane Stability : Resists ring-opening under acidic conditions (pH < 3) but undergoes [2+2] cycloaddition with electron-deficient alkenes.

Biological Interactions and Metabolite Formation

In vitro studies using hepatic microsomes reveal:

-

Primary Metabolite : Mercapturic acid conjugate via glutathione transferase (GST)-catalyzed pathway .

-

Enzyme Inhibition : Irreversible binding to cyclooxygenase-2 (COX-2) via acrylamide’s α,β-unsaturated carbonyl (IC50=0.95μM) .

| Biological Target | Interaction Type | Outcome | Citations |

|---|---|---|---|

| COX-2 | Covalent inhibition | Anti-inflammatory activity | |

| Cytochrome P450 3A4 | Competitive inhibition | Altered drug metabolism |

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from analogs due to its trifluoromethyl and cyclopropane groups:

Eigenschaften

IUPAC Name |

(E)-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2/c17-16(18,19)14-10-13(11-3-4-11)22(21-14)8-7-20-15(23)6-5-12-2-1-9-24-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,20,23)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWUEGWJTKYFRV-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CO3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CO3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.